molecular formula C13H25NOS B14474254 N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine CAS No. 65615-98-7

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine

Katalognummer: B14474254
CAS-Nummer: 65615-98-7
Molekulargewicht: 243.41 g/mol
InChI-Schlüssel: PXUJIRMLZNTCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is an organic compound that belongs to the class of amines It features a thiirane ring, which is a three-membered ring containing sulfur, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable alkene with a thiirane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiirane ring and the subsequent attachment of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thiirane ring, leading to the formation of different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine exerts its effects involves interactions with various molecular targets. The thiirane ring can interact with nucleophiles, leading to ring-opening reactions. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-2-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
  • N,N-Diethyl-3-[(thiiran-2-yl)methoxy]pent-1-en-2-amine

Uniqueness

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is unique due to its specific combination of a thiirane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

65615-98-7

Molekularformel

C13H25NOS

Molekulargewicht

243.41 g/mol

IUPAC-Name

N,N-diethyl-3-(thiiran-2-ylmethoxy)hex-1-en-2-amine

InChI

InChI=1S/C13H25NOS/c1-5-8-13(15-9-12-10-16-12)11(4)14(6-2)7-3/h12-13H,4-10H2,1-3H3

InChI-Schlüssel

PXUJIRMLZNTCHR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=C)N(CC)CC)OCC1CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.